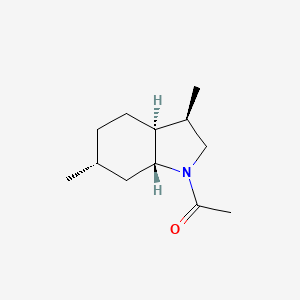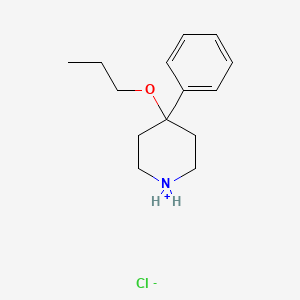
3-Buten-2-ol, 1-(propylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Buten-2-ol, 1-(propylamino)- is an organic compound with the molecular formula C7H15NO It is a derivative of butenol, where a propylamino group is attached to the first carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-ol, 1-(propylamino)- can be achieved through several methods. One common approach involves the reaction of 3-buten-2-ol with propylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-Buten-2-ol, 1-(propylamino)- often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Buten-2-ol, 1-(propylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols or amines.
Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols or amines.
科学的研究の応用
3-Buten-2-ol, 1-(propylamino)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-Buten-2-ol, 1-(propylamino)- exerts its effects involves interactions with specific molecular targets. The propylamino group can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
類似化合物との比較
Similar Compounds
3-Buten-2-ol: A closely related compound without the propylamino group.
3-Buten-1-ol: Another similar compound with a different position of the hydroxyl group.
3-Butyn-1-ol: A compound with a triple bond instead of a double bond.
Uniqueness
3-Buten-2-ol, 1-(propylamino)- is unique due to the presence of the propylamino group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
85771-10-4 |
|---|---|
分子式 |
C7H15NO |
分子量 |
129.20 g/mol |
IUPAC名 |
1-(propylamino)but-3-en-2-ol |
InChI |
InChI=1S/C7H15NO/c1-3-5-8-6-7(9)4-2/h4,7-9H,2-3,5-6H2,1H3 |
InChIキー |
QDHFAWDLQLVTOC-UHFFFAOYSA-N |
正規SMILES |
CCCNCC(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



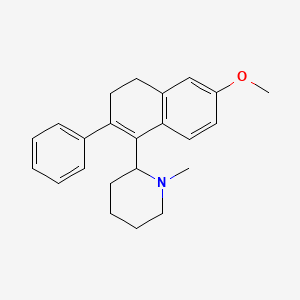


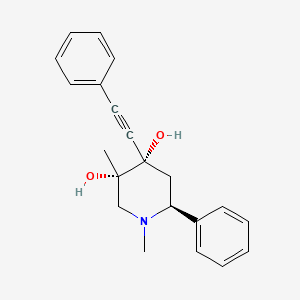

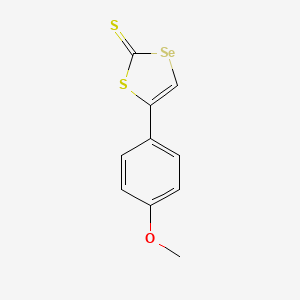

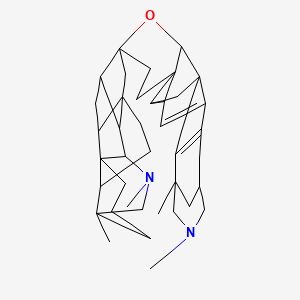
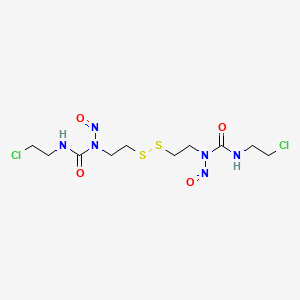

![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
